molecular formula C18H13ClF3N3 B10918791 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

Cat. No.: B10918791
M. Wt: 363.8 g/mol
InChI Key: QDQAMIDNHWGSNN-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, difluoromethyl, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, difluoromethyl, and fluorobenzyl groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C18H13ClF3N3

Molecular Weight

363.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C18H13ClF3N3/c19-13-5-3-12(4-6-13)15-9-16(17(21)22)25-18(24-15)23-10-11-1-7-14(20)8-2-11/h1-9,17H,10H2,(H,23,24,25)

InChI Key

QDQAMIDNHWGSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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